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molecular formula C18H28O3S B8676708 undec-10-en-1-yl 4-methylbenzene-1-sulfonate

undec-10-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No. B8676708
M. Wt: 324.5 g/mol
InChI Key: XIWBEXJOIRMPEK-UHFFFAOYSA-N
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Patent
US05720898

Procedure details

4.32 g (54.0 mM) of dry pyridine was added to 3.40 g (20.0 mM) of 10-undecene-1-ol, followed by stirring for 10 minutes at 0° C. Into the solution was added 3.80 g (20.0 mM) of p-toluenesulfonyl chloride, followed by stirring for 4 hours at room temperature. After the reaction, 2M-hydrochloric acid was added to acidify the reaction liquid, followed by extraction with ether. Into the extract liquid was added anhydrous sodium sulfate, followed by drying and distilling-off of the ether to obtain 6.20 g (19.1 mM) of 10-undecenyl p-toluenesulfonate. Yield: 95.5%.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Three
Quantity
4.32 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11].[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1.Cl>N1C=CC=CC=1>[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19]([O:12][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH2:11])(=[O:21])=[O:20])=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.4 g
Type
reactant
Smiles
C(CCCCCCCCC=C)O
Name
Quantity
4.32 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 10 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 4 hours at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the reaction liquid
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
ADDITION
Type
ADDITION
Details
Into the extract liquid was added anhydrous sodium sulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying and distilling-off of the ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCC=C)C
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 6.2 g
YIELD: PERCENTYIELD 95.5%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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